molecular formula C17H19NO4 B11178990 2,6-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide

2,6-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide

Cat. No.: B11178990
M. Wt: 301.34 g/mol
InChI Key: FIXMANJLVPHYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide is an organic compound with the molecular formula C16H19NO4. This compound is characterized by the presence of methoxy groups attached to the benzene ring and an amide functional group. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide typically involves the condensation of 2,6-dimethoxybenzoic acid with 4-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.

    Reduction: Formation of 2,6-dimethoxy-N-[(4-methoxyphenyl)methyl]amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with molecular targets and pathways. For instance, as a skin-depigmenting agent, it may inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, thereby reducing pigmentation . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenamide: Similar structure but lacks the additional methoxy groups on the benzene ring.

    2,6-Dimethoxybenzoic acid: Contains the same methoxy groups but has a carboxylic acid functional group instead of an amide.

    4-Methoxy-N-(4-methoxyphenyl)benzamide: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

2,6-Dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

2,6-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C17H19NO4/c1-20-13-9-7-12(8-10-13)11-18-17(19)16-14(21-2)5-4-6-15(16)22-3/h4-10H,11H2,1-3H3,(H,18,19)

InChI Key

FIXMANJLVPHYTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.